molecular formula C12H16O3 B1298552 2,4-Diethoxy-3-methylbenzaldehyde CAS No. 162976-08-1

2,4-Diethoxy-3-methylbenzaldehyde

Cat. No.: B1298552
CAS No.: 162976-08-1
M. Wt: 208.25 g/mol
InChI Key: NLDIABAZQRPFHD-UHFFFAOYSA-N
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Description

2,4-Diethoxy-3-methylbenzaldehyde ( 162976-08-1) is a substituted benzaldehyde derivative of significant interest in organic and medicinal chemistry research. This compound features a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol . The specific arrangement of ethoxy groups at the 2- and 4- positions of the benzaldehyde ring, alongside the adjacent methyl group, makes it a valuable synthetic intermediate for constructing more complex molecular architectures. In pharmaceutical research, closely related benzaldehyde derivatives serve as key precursors in the synthesis of bioactive compounds. Specifically, such substituted benzaldehydes are employed in aldol condensation reactions with nitroimidazole cores to create novel anti-infective agents . These synthetic pathways have been explored to develop potent 5-nitroimidazole derivatives active against anaerobic pathogens, with some analogs demonstrating the capacity to overcome drug resistance mechanisms . Researchers utilize this compound as a building block for developing compounds with potential therapeutic applications, leveraging its aldehyde functionality for further chemical modifications. This chemical requires specific handling precautions to maintain stability and purity. It is recommended to store under an inert atmosphere at 2-8°C . According to safety data, this compound is classified with the signal word "Danger" and carries hazard statements H301 (toxic if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment including gloves, eye protection, and dust masks is advised when handling this material. This compound is provided For Research Use Only. Not intended for diagnostic or therapeutic applications. This product is strictly for laboratory use and is not approved for human consumption or medical application. Researchers can procure this compound through various chemical suppliers, with availability subject to current stock levels .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diethoxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-11-7-6-10(8-13)12(9(11)3)15-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDIABAZQRPFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350828
Record name Benzaldehyde, 2,4-diethoxy-3-methyl-
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162976-08-1
Record name Benzaldehyde, 2,4-diethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diethoxy-m-tolualdehyde
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Synthetic Methodologies for 2,4 Diethoxy 3 Methylbenzaldehyde

Established Synthetic Routes to Substituted Benzaldehydes

The creation of substituted benzaldehydes like 2,4-Diethoxy-3-methylbenzaldehyde relies on a robust toolkit of organic reactions designed to introduce ether linkages and aldehyde groups onto an aromatic framework.

A primary and highly effective method for synthesizing aryl ethers is the Williamson ether synthesis. This reaction is particularly applicable for the preparation of this compound starting from its dihydroxy analogue, 2,4-Dihydroxy-3-methylbenzaldehyde. matrixscientific.comsigmaaldrich.com The core of this strategy involves the deprotonation of the hydroxyl groups on the precursor to form more nucleophilic phenoxides, which then react with an ethylating agent.

The general reaction proceeds as follows: The dihydroxy precursor is treated with a base to deprotonate the phenolic hydroxyl groups. The resulting dianion then undergoes a nucleophilic substitution reaction (SN2) with an ethyl halide or another suitable ethylating agent.

A typical procedure for a similar transformation, the synthesis of 3,4-diethoxy-benzaldehyde from 3-ethoxy-4-hydroxy-benzaldehyde, involves dissolving the hydroxybenzaldehyde in a polar aprotic solvent like N,N-dimethylformamide (DMF), adding a base such as potassium carbonate, and then introducing an ethylating agent like iodoethane (B44018). The reaction is typically stirred at room temperature for several hours to ensure complete conversion. The choice of base, solvent, and ethylating agent are critical parameters that can be optimized to maximize yield and purity.

Direct formylation reactions are powerful tools for introducing an aldehyde group (-CHO) directly onto an electron-rich aromatic ring. For the synthesis of this compound, the logical starting material would be 1,3-diethoxy-2-methylbenzene. The two ethoxy groups are strong activating, ortho-, para-directing groups, making the aromatic ring highly susceptible to electrophilic aromatic substitution. Several classical name reactions are suitable for this purpose.

Vilsmeier-Haack Reaction : This is one of the most common methods for formylating electron-rich aromatic compounds. organic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3). jk-sci.comchemistrysteps.comwikipedia.org The aromatic substrate attacks the electrophilic Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aryl aldehyde. jk-sci.comwikipedia.org The reaction conditions, including temperature, can be adjusted based on the reactivity of the aromatic substrate. jk-sci.com

Gattermann Reaction : The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, such as aluminum chloride (AlCl3). wikipedia.org A safer modification of this reaction uses zinc cyanide (Zn(CN)2) in place of HCN. wikipedia.org While effective for phenols and phenol (B47542) ethers, the high toxicity of the reagents is a significant drawback. wikipedia.orgsci-hub.st

Duff Reaction : This reaction is specific for the formylation of highly activated aromatic compounds like phenols, using hexamine (hexamethylenetetramine) as the source of the formyl carbon. wikipedia.org The reaction typically results in ortho-formylation. wikipedia.orguni.edu While it could be used to synthesize the precursor 2,4-Dihydroxy-3-methylbenzaldehyde from 2-methylresorcinol (B147228), it is generally known for having low yields. wikipedia.orgecu.edu

Reimer-Tiemann Reaction : This method is used for the ortho-formylation of phenols by reacting them with chloroform (B151607) in a basic solution. wikipedia.org The reactive species is dichlorocarbene. wikipedia.org Like the Duff reaction, this would be more applicable to synthesizing the dihydroxy precursor rather than directly formylating the diethoxy compound. wikipedia.orgresearchgate.net

Table 1: Comparison of Major Direct Formylation Reactions

Reaction Formylating Agent Substrate Requirement Typical Conditions Advantages Disadvantages
Vilsmeier-Haack POCl3 / DMF Electron-rich arenes/heterocycles jk-sci.comchemistrysteps.com 0°C to 80°C jk-sci.com Mild conditions, versatile Stoichiometric amounts of reagents
Gattermann HCN / HCl / AlCl3 Phenols, phenol ethers, activated arenes wikipedia.orgsci-hub.st Lewis acid catalyst Good for phenol ethers Highly toxic HCN wikipedia.org
Duff Hexamine Phenols and other highly activated rings wikipedia.org Acidic, heated (e.g., glycerol, boric acid) Simple reagents Often low yields wikipedia.org
Reimer-Tiemann CHCl3 / Base Phenols, electron-rich heterocycles wikipedia.org Biphasic system, heating Uses common reagents Can have side reactions, moderate yields

Precursor Chemistry and Starting Material Derivatization

The selection and preparation of appropriate starting materials are fundamental to a successful synthesis. The structure of this compound allows for its derivation from several logical precursors.

The most direct precursor for the target molecule is 2,4-Dihydroxy-3-methylbenzaldehyde. matrixscientific.comthegoodscentscompany.com This compound can be synthesized through the formylation of 2-methylresorcinol (2-methyl-1,3-benzenediol). Reactions like the Gattermann or Vilsmeier-Haack could potentially be adapted for this purpose. Once obtained, this dihydroxy precursor can be diethylated as described in section 2.1.1.

Another potential precursor is the analogous dimethoxy compound, 2,4-Dimethoxy-3-methylbenzaldehyde (B1295677). The synthesis of a similar isomer, 2,5-dimethoxy-3-methylbenzaldehyde, has been reported. mdma.ch A synthetic route could involve a two-step process:

Demethylation : Cleavage of the two methyl ether bonds to yield the dihydroxy intermediate, 2,4-Dihydroxy-3-methylbenzaldehyde. This is often achieved using strong reagents like boron tribromide (BBr3) or hydrogen bromide (HBr).

Diethylation : Subsequent etherification of the newly formed hydroxyl groups with an ethylating agent as previously discussed.

A more fundamental approach begins with a simpler aromatic precursor that is subsequently functionalized. The key starting material for a direct formylation route is 1,3-diethoxy-2-methylbenzene. The synthesis of this precursor would likely start from commercially available 2-methylresorcinol.

The synthetic sequence would be:

Diethylation of 2-methylresorcinol : Reacting 2-methylresorcinol with an ethylating agent (e.g., diethyl sulfate (B86663) or iodoethane) in the presence of a base (e.g., potassium carbonate) to form 1,3-diethoxy-2-methylbenzene.

Formylation : Introducing the aldehyde group onto the 1,3-diethoxy-2-methylbenzene ring using a method like the Vilsmeier-Haack reaction. The strong activating effect of the two ethoxy groups would direct the formylation to one of the available ortho or para positions. Positional control would be a key challenge to ensure the formation of the desired isomer.

Reaction Conditions and Optimization Strategies in Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring the economic viability of a synthetic process. researchgate.net For the synthesis of this compound, optimization would focus on the key transformation steps: etherification and formylation.

For the diethylation of 2,4-Dihydroxy-3-methylbenzaldehyde , key parameters include:

Base : The strength and solubility of the base can affect the rate of deprotonation. Common choices include potassium carbonate (K2CO3), sodium hydride (NaH), and various alkoxides.

Solvent : Polar aprotic solvents like DMF, acetone, or acetonitrile (B52724) are typically used as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide. google.com

Ethylating Agent : Diethyl sulfate is often a more reactive and cost-effective alternative to ethyl halides like iodoethane or bromoethane.

Temperature and Reaction Time : These parameters are interdependent. While higher temperatures can increase the reaction rate, they can also lead to side products. Optimization involves finding the lowest temperature and shortest time required for complete conversion. acs.org

For direct formylation via the Vilsmeier-Haack reaction , optimization would involve:

Reagent Stoichiometry : The ratio of the aromatic substrate to the Vilsmeier reagent (POCl3/DMF) must be carefully controlled.

Temperature Control : The initial formation of the Vilsmeier reagent is often performed at low temperatures (e.g., 0°C), after which the reaction with the aromatic substrate may be conducted at room temperature or with gentle heating, depending on the substrate's reactivity. jk-sci.comsemanticscholar.org

Work-up Procedure : The hydrolysis of the intermediate iminium salt is a critical step. The conditions of the aqueous work-up (pH, temperature) can influence the final yield and purity of the aldehyde product. wikipedia.org

Table 2: Potential Optimization Parameters for Diethylation

Parameter Variable Rationale
Base K2CO3, NaH, Cs2CO3 Strength and solubility influence reaction rate and ease of handling.
Solvent Acetone, DMF, Acetonitrile Solvent polarity affects reaction rate and solubility of reactants. google.com
Ethylating Agent Diethyl sulfate, Iodoethane, Bromoethane Reactivity and cost are key considerations.
Temperature 0°C to Reflux Balances reaction rate against the formation of potential byproducts. acs.org
Molar Ratio 2.0 to 2.5 equivalents of base and ethylating agent Ensures complete diethylation of both hydroxyl groups.

Catalytic Systems and Reagent Selection

The selection of appropriate catalytic systems and reagents is paramount for the successful synthesis of this compound. The choice depends heavily on the chosen synthetic route.

In the case of formylation of a 1,3-diethoxy-2-methylbenzene precursor, various methods can be employed. The Vilsmeier-Haack reaction , which utilizes a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a powerful tool for formylating electron-rich aromatic rings. wikipedia.org Another option is the Gattermann reaction , which traditionally uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgpurechemistry.org However, due to the toxicity of HCN, modifications using safer cyanide sources or alternative formylating agents have been developed. The Duff reaction employs hexamethylenetetramine in the presence of an acid, such as trifluoroacetic acid, to introduce the formyl group. wikipedia.orggoogle.com

For syntheses involving the oxidation of a benzyl (B1604629) alcohol precursor, a range of oxidizing agents can be considered. Manganese dioxide (MnO₂) is a mild and selective oxidant for benzylic alcohols. Other common reagents include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) . The Swern oxidation , which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, offers a metal-free alternative.

If the synthesis proceeds via a cross-coupling reaction, a palladium catalyst is often employed. For instance, a reductive carbonylation of an aryl halide precursor could utilize a palladium complex to introduce the aldehyde functionality. organic-chemistry.org The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity.

The table below summarizes some of the potential reagents and catalytic systems for the key synthetic steps.

Synthetic Step Reagent/Catalytic System Description
FormylationVilsmeier-Haack (DMF/POCl₃)Effective for electron-rich aromatic compounds. wikipedia.org
FormylationGattermann (HCN/HCl/AlCl₃)A classic method for aromatic formylation. wikipedia.orgpurechemistry.org
FormylationDuff (Hexamethylenetetramine/Acid)Uses a stable and easy-to-handle formylating agent. wikipedia.orggoogle.com
OxidationManganese Dioxide (MnO₂)Mild and selective for benzylic alcohols.
OxidationPyridinium Chlorochromate (PCC)A common and effective oxidizing agent.
Cross-CouplingPalladium CatalystUsed in reactions like reductive carbonylation to form aldehydes. organic-chemistry.org

Solvent Effects and Temperature Control

Solvent selection and precise temperature control are critical parameters in the synthesis of substituted aromatic aldehydes, influencing reaction rates, yields, and the formation of byproducts.

Solvent Effects: The choice of solvent can significantly impact the solubility of reactants and intermediates, as well as the stability of transition states. In formylation reactions like the Vilsmeier-Haack reaction, polar aprotic solvents such as dimethylformamide (DMF) not only act as a reagent but also as the solvent. wikipedia.org For other formylation methods, solvents like benzene (B151609), toluene, or chloroform may be used, often under anhydrous conditions to prevent hydrolysis of the reagents. purechemistry.org In oxidation reactions, chlorinated solvents like dichloromethane (B109758) (DCM) are commonly employed. The polarity of the solvent can also influence the regioselectivity of the reaction. Studies on the synthesis of other benzaldehydes have shown that the choice of solvent can affect product distribution. researchgate.net

Temperature Control: Many of the reactions involved in the synthesis of this compound are exothermic and require careful temperature management. Formylation reactions, such as the Gattermann-Koch reaction, are typically carried out at low temperatures (0-5 °C) to control the reaction and minimize the formation of side products. purechemistry.org Similarly, organometallic reactions, which might be used to introduce substituents, often require low temperatures to prevent unwanted side reactions. Conversely, some steps, like the Duff reaction, may require heating to proceed at a reasonable rate, with temperatures ranging from 65°C to reflux. google.com Inadequate temperature control can lead to decreased yields, the formation of polymeric materials, or loss of selectivity.

The following table illustrates the typical temperature ranges for relevant reaction types.

Reaction Type Typical Temperature Range Rationale
Gattermann-Koch Formylation0-5 °CTo control the exothermic reaction and minimize side products. purechemistry.org
Duff Formylation65 °C to refluxTo provide sufficient energy for the reaction to proceed. google.com
Organometallic Reactions-78 °C to room temperatureTo control reactivity and prevent side reactions. researchgate.net
Oxidation ReactionsVaries depending on oxidantTo control the rate and selectivity of the oxidation.

Strategies for Enhancing Reaction Yield and Purity

Optimizing reaction yield and ensuring high purity of the final product are crucial considerations in the synthesis of this compound. Several strategies can be employed to achieve these goals.

Stoichiometry and Order of Addition: Careful control of the stoichiometry of reactants is essential. Using an excess of one reagent may be necessary to drive the reaction to completion, but it can also lead to the formation of byproducts. The order of addition of reagents can also be critical, particularly in reactions involving highly reactive intermediates.

Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows for the determination of the optimal reaction time. Quenching the reaction at the right moment can prevent the formation of degradation products.

Purification Techniques: After the reaction is complete, effective purification is necessary to isolate the desired product from unreacted starting materials, reagents, and byproducts. Common purification methods for aromatic aldehydes include:

Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile technique for separating compounds with different polarities.

Distillation: If the product is a liquid, distillation under reduced pressure can be used for purification.

Protecting Groups: In multi-step syntheses, the use of protecting groups for sensitive functional groups can prevent unwanted side reactions. For example, if a hydroxyl group needs to be preserved during a formylation reaction, it can be protected as an ether or an ester and then deprotected in a later step.

Byproduct Removal: Specific workup procedures can be designed to remove certain types of byproducts. For instance, washing the organic extract with a mild base can remove acidic impurities, while an acid wash can remove basic impurities.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers advanced methodologies that can provide significant advantages in terms of efficiency, safety, and selectivity for the synthesis of complex molecules like this compound.

Continuous Flow Reactor Methodologies

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering several benefits over traditional batch processes. beilstein-journals.orgrsc.org These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents, and the potential for automated, scalable production. acs.orgresearchgate.netresearchgate.net

For the synthesis of this compound, a continuous flow approach could be implemented for several key steps. For example, a formylation reaction could be performed by continuously pumping solutions of the substrate and the formylating agent through a heated or cooled microreactor. This would allow for rapid optimization of reaction conditions and could lead to higher yields and selectivities compared to batch methods. researchgate.net Similarly, oxidation or reduction steps could be carried out in a flow system, potentially using immobilized reagents or catalysts packed into a column, which would simplify purification and allow for catalyst recycling. acs.org The synthesis of various aromatic aldehydes has been successfully demonstrated using continuous flow systems. researchgate.net

Chemo- and Regioselectivity in the Synthesis of Substituted Aromatic Systems

The synthesis of a polysubstituted aromatic compound like this compound requires careful control over chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. For instance, during the formylation of a precursor molecule, it is crucial that the formyl group is introduced without affecting the ethoxy groups. The choice of reagents and reaction conditions plays a critical role in achieving high chemoselectivity.

Regioselectivity is the control of the position at which a reaction occurs on the aromatic ring. In the case of this compound, the formyl group must be introduced at a specific position relative to the existing ethoxy and methyl groups. The directing effects of the substituents already present on the aromatic ring are the primary determinant of regioselectivity in electrophilic aromatic substitution reactions. youtube.comlibretexts.org

Electron-donating groups (EDGs) , such as alkoxy groups (-OR), are typically ortho, para-directors. youtube.com

Electron-withdrawing groups (EWGs) are generally meta-directors. youtube.com

In the synthesis of this compound, the two ethoxy groups and the methyl group are all electron-donating and would direct an incoming electrophile to the ortho and para positions. The final regiochemical outcome will be a result of the combined directing effects of all three substituents. Computational methods can be employed to predict the most likely site of substitution. rsc.org In some cases, steric hindrance can also play a significant role in determining the regioselectivity. To achieve a desired regioselectivity that is not favored by the inherent directing effects of the substituents, strategies such as directed ortho-metalation can be employed. researchgate.net This involves using a directing group to guide a metalating agent to a specific ortho position, followed by quenching with an electrophile.

Chemical Reactivity and Transformative Reactions of 2,4 Diethoxy 3 Methylbenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a prominent site of chemical reactivity in 2,4-Diethoxy-3-methylbenzaldehyde, readily undergoing both oxidation and reduction, as well as a variety of nucleophilic addition reactions.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2,4-Diethoxy-3-methylbenzoic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) under acidic or alkaline conditions. researchgate.netiosrjournals.org In a related study, the oxidation of the structurally similar 2,4-dimethoxybenzaldehyde (B23906) with potassium permanganate in an acidic medium was found to follow first-order kinetics with respect to the oxidant, the substrate, and the acid. researchgate.netsphinxsai.com The reaction proceeds via the formation of a permanganate ester, which then collapses to yield the carboxylic acid. The stoichiometry for the permanganate oxidation of benzaldehydes has been established as two moles of permanganate reacting with three moles of the aldehyde. researchgate.net

ReactantReagents & ConditionsProduct
This compound1. KMnO₄, H₂SO₄ (aq) or NaOH (aq) 2. Acidic workup2,4-Diethoxy-3-methylbenzoic acid

Reductive Transformations to Alcohols

The aldehyde group is easily reduced to a primary alcohol, yielding (2,4-Diethoxy-3-methylphenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. masterorganicchemistry.comyoutube.comlibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This is followed by protonation of the resulting alkoxide intermediate, typically by a protic solvent like ethanol (B145695) or water, to give the final alcohol product. masterorganicchemistry.comlibretexts.org This method is highly efficient and compatible with the other functional groups present in the molecule. youtube.com Microwave-assisted reductions using silica-supported sodium borohydride have also been shown to be effective for the rapid and solventless reduction of aldehydes. sapub.org

ReactantReagents & ConditionsProduct
This compoundNaBH₄, in a protic solvent (e.g., ethanol, methanol)(2,4-Diethoxy-3-methylphenyl)methanol

Nucleophilic Addition Reactions, Including One-Carbon Homologation (e.g., Corey-Fuchs Reaction)

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Corey-Fuchs Reaction: This two-step process is a powerful method for the one-carbon homologation of an aldehyde to a terminal alkyne. wikipedia.orgnih.govorganic-chemistry.org In the first step, this compound would react with a reagent generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to form a 1,1-dibromoalkene. wikipedia.orgtcichemicals.com In the second step, treatment of this dibromoalkene with a strong base, such as n-butyllithium (n-BuLi), induces elimination of two equivalents of HBr to furnish the terminal alkyne, 1-ethynyl-2,4-diethoxy-3-methylbenzene. organic-chemistry.orgtcichemicals.com

Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde into an alkene. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.orgmnstate.edu The ylide acts as a nucleophile, attacking the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. masterorganicchemistry.comlibretexts.org This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.commnstate.edu The structure of the resulting alkene is dependent on the nature of the ylide used.

Grignard Reaction: The addition of an organometallic Grignard reagent (R-MgX) to this compound results in the formation of a secondary alcohol. The Grignard reagent, acting as a carbon-based nucleophile, attacks the carbonyl carbon. Subsequent acidic workup protonates the intermediate alkoxide to yield the alcohol product.

Reaction TypeReagents & ConditionsProduct Type
Corey-Fuchs Reaction1. CBr₄, PPh₃ 2. n-BuLiTerminal Alkyne
Wittig ReactionR-CH=PPh₃Alkene
Grignard Addition1. R-MgX 2. H₃O⁺ workupSecondary Alcohol

Reactivity of the Aromatic Nucleus and Alkoxy Substituents

The aromatic ring of this compound is electron-rich due to the presence of two strongly activating ethoxy groups and one moderately activating methyl group. This high electron density dictates the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Processes

The ethoxy and methyl groups are ortho- and para-directing activators for electrophilic aromatic substitution. In this molecule, the C5 position is the most likely site for substitution, as it is para to the C2-ethoxy group and ortho to the C4-ethoxy group, and is sterically accessible. The aldehyde group, being a deactivating meta-director, will have a lesser influence on the regiochemical outcome compared to the powerful activating effects of the alkoxy and methyl groups. Reactions such as nitration (using a mixture of nitric acid and sulfuric acid) or halogenation (using, for example, Br₂ with a Lewis acid catalyst) would be expected to proceed readily, yielding the corresponding 5-substituted derivative.

Nucleophilic Aromatic Substitution of Alkoxy Groups

Nucleophilic aromatic substitution (SNAᵣ) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group on the aromatic ring. The aromatic ring of this compound is highly activated towards electrophilic attack and deactivated towards nucleophilic attack due to the presence of the electron-donating ethoxy and methyl groups. Therefore, the direct nucleophilic displacement of the ethoxy groups is highly unlikely under standard SNAᵣ conditions. Such a reaction would necessitate harsh conditions and is not a characteristic transformation for this type of electron-rich aromatic system.

Functional Group Interconversions Involving Ethoxy Groups

The ethoxy groups at the C2 and C4 positions of the benzene (B151609) ring are key functionalities that could, in principle, undergo interconversion reactions. Typically, aryl ethers can be cleaved to yield phenols. Common reagents for such transformations include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃).

However, a thorough search of chemical literature and databases did not yield any specific examples or studies detailing the cleavage or interconversion of the ethoxy groups on this compound. While the general principles of ether cleavage are well-established, the specific conditions, yields, and potential for selective mono-de-ethoxylation versus di-de-ethoxylation for this particular substrate have not been reported.

Mechanistic Investigations of Key Reactions Involving this compound

Mechanistic studies are crucial for understanding and optimizing chemical reactions. For a substituted benzaldehyde (B42025) like this one, investigations would typically focus on how the substituents influence the reactivity of the aldehyde group and the aromatic ring.

Elucidation of Aldehyde Conversion Mechanisms

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, aldol). The mechanism of these conversions is generally well-understood. For instance, nucleophilic addition to the carbonyl carbon is a fundamental step in many of these reactions.

Despite the general knowledge of aldehyde reactivity, no specific mechanistic studies elucidating the conversion of the aldehyde group in this compound have been published. Research on closely related molecules suggests that the electronic and steric nature of the ring substituents would influence the electrophilicity of the carbonyl carbon, but specific kinetic or computational data for the title compound are absent from the literature.

Influence of Steric and Electronic Effects of Alkoxy and Methyl Groups on Reaction Pathways

The substituents on the aromatic ring—two ethoxy groups and one methyl group—are expected to exert significant influence on the molecule's reactivity.

Electronic Effects: The ethoxy groups are strong electron-donating groups through resonance (+R effect), which increases the electron density of the aromatic ring and activates it towards electrophilic aromatic substitution. This effect also slightly deactivates the aldehyde group towards nucleophilic attack by donating electron density to the ring.

Steric Effects: The ethoxy group at the C2 position and the methyl group at the C3 position provide considerable steric hindrance around the aldehyde group at C1. This steric crowding can impede the approach of bulky nucleophiles or reagents to the carbonyl center, potentially slowing down reaction rates or favoring reactions with smaller reagents. The C3-methyl group also provides steric hindrance for reactions at the C2 and C4 positions.

While these effects can be predicted based on fundamental organic chemistry principles, specific experimental studies that quantify or demonstrate these influences on the reaction pathways of this compound are not available.

Derivatization Strategies Originating from this compound

Substituted benzaldehydes are valuable starting materials for the synthesis of more complex molecules. Derivatization can involve modifications of the aldehyde group or reactions on the aromatic ring.

Synthesis of Novel Aromatic and Heterocyclic Compounds

Aromatic aldehydes are common precursors for heterocyclic systems through condensation reactions with various dinucleophiles. For example, reactions with hydrazines can yield pyrazoles, with amidines to form pyrimidines, or in multi-component reactions to build more complex scaffolds.

A search for synthetic applications of this compound did not uncover any specific literature detailing its use as a starting material for the synthesis of novel aromatic or heterocyclic compounds. While its potential in reactions like the Hantzsch pyridine (B92270) synthesis or Biginelli reaction could be hypothesized, no such transformations have been documented.

Spectroscopic Characterization and Structural Elucidation of 2,4 Diethoxy 3 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of 2,4-Diethoxy-3-methylbenzaldehyde is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methyl protons, and the protons of the two ethoxy groups.

The aldehydic proton (CHO) is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically around 9.8-10.5 ppm. The aromatic region will feature two protons on the benzene (B151609) ring. The H-6 proton, being ortho to the electron-donating ethoxy group and meta to the aldehyde group, will likely appear as a doublet. The H-5 proton, situated between the methyl and another ethoxy group, will also appear as a doublet, with its chemical shift influenced by these neighboring groups. The methyl group protons on the aromatic ring are expected to produce a singlet. The two ethoxy groups will each give rise to a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with the adjacent methyl and methylene protons, respectively.

Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CHO~10.3Singlet-
H-6~7.5Doublet~8.0
H-5~6.7Doublet~8.0
OCH₂ (C4)~4.1Quartet~7.0
OCH₂ (C2)~4.0Quartet~7.0
CH₃ (Ring)~2.2Singlet-
CH₃ (C4-ethoxy)~1.4Triplet~7.0
CH₃ (C2-ethoxy)~1.4Triplet~7.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The carbonyl carbon of the aldehyde group is expected to be the most deshielded, appearing significantly downfield. The aromatic carbons will have chemical shifts determined by the substituents on the ring. The carbons bearing the ethoxy groups (C-2 and C-4) will be shifted downfield due to the electronegativity of the oxygen atoms. The quaternary carbon attached to the methyl group (C-3) and the carbon bearing the aldehyde group (C-1) will also have characteristic shifts. The methyl carbon on the ring and the carbons of the ethoxy groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O~190
C-4~163
C-2~160
C-6~130
C-1~125
C-3~120
C-5~105
OCH₂ (C4)~64
OCH₂ (C2)~64
CH₃ (Ring)~16
CH₃ (C4-ethoxy)~15
CH₃ (C2-ethoxy)~15

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing unambiguous structural assignments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between the aromatic protons H-5 and H-6. It would also clearly show the coupling between the methylene and methyl protons within each ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. For instance, the aldehydic proton signal would correlate with the aldehyde carbon signal. Similarly, the aromatic protons, the ring methyl protons, and the ethoxy group protons would each show a cross-peak with their corresponding carbon atoms, confirming their direct one-bond connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for assembling the molecular framework. For example, the aldehydic proton would be expected to show correlations to the aromatic carbons C-1 and C-6. The protons of the ring methyl group would show correlations to C-2, C-3, and C-4, helping to confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different bonds and functional groups.

For this compound, the FT-IR spectrum is expected to show strong characteristic absorption bands. A strong band around 1700-1680 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and ethoxy groups are expected just below 3000 cm⁻¹. The C-O stretching vibrations of the ethoxy groups will likely produce strong bands in the region of 1250-1000 cm⁻¹. The region below 1600 cm⁻¹ will contain absorptions due to aromatic C=C stretching and various bending vibrations.

Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100-3000Aromatic C-H StretchMedium
~2980-2850Aliphatic C-H StretchMedium-Strong
~2820, ~2720Aldehyde C-H Stretch (Fermi resonance)Weak-Medium
~1690C=O Stretch (Aldehyde)Strong
~1600, ~1500, ~1450Aromatic C=C StretchMedium-Strong
~1250-1000C-O Stretch (Ethoxy)Strong

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The Raman spectrum provides information about molecular vibrations that result in a change in polarizability of the molecule.

In the FT-Raman spectrum of this compound, the C=O stretching vibration is also expected to be visible, though typically weaker than in the IR spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often give rise to strong Raman signals. The C-H stretching vibrations will also be present. Raman spectroscopy is particularly useful for observing non-polar bonds, which may be weak or absent in the IR spectrum.

Predicted FT-Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100-3000Aromatic C-H StretchStrong
~2980-2850Aliphatic C-H StretchStrong
~1690C=O Stretch (Aldehyde)Medium
~1600Aromatic C=C StretchStrong
~1000Aromatic Ring BreathingStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic aldehydes like this compound, the absorption of UV-Vis radiation typically promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). libretexts.org The key electronic transitions observed in such compounds are the π → π* and n → π* transitions. libretexts.orgyoutube.com

The π → π* transition, which is generally of high intensity (large molar absorptivity, ε), arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring and the carbonyl group. libretexts.orgresearchgate.net The n → π* transition involves the promotion of a non-bonding electron, typically from an oxygen atom's lone pair, to a π* antibonding orbital. libretexts.orgyoutube.com This transition is characteristically of lower intensity compared to the π → π* transition. libretexts.org

In substituted benzaldehydes, the position and intensity of these absorption bands are influenced by the nature and position of the substituents on the aromatic ring. The ethoxy and methyl groups in this compound are expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* transition compared to unsubstituted benzaldehyde (B42025) due to their electron-donating effects, which extend the conjugation. libretexts.org

A typical UV-Vis spectrum of a substituted benzaldehyde will show a strong absorption band corresponding to the π → π* transition and a weaker band or shoulder at a longer wavelength for the n → π* transition. For instance, benzaldehyde in water exhibits a strong π → π* transition around 248 nm. researchgate.net The presence of multiple substituents, as in this compound, will modulate these values.

Table 1: Expected UV-Vis Absorption Data for Substituted Benzaldehydes

TransitionTypical Wavelength (λmax) Range (nm)Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹)
π → π240 - 30010,000 - 20,000
n → π300 - 350100 - 2,000

Note: The exact values for this compound would require experimental measurement.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₂H₁₆O₃), the calculated exact mass is 208.1099 Da.

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern offers valuable structural information. Common fragmentation pathways for aromatic aldehydes include:

α-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the aromatic ring or the bond between the carbonyl carbon and the hydrogen atom. whitman.edujove.com Loss of the aldehydic hydrogen results in a prominent [M-1]⁺ peak. whitman.edulibretexts.org

Loss of CO: The acylium ion formed after α-cleavage can further lose a molecule of carbon monoxide (CO), leading to a fragment corresponding to the substituted phenyl cation. whitman.edu

Cleavage of Ether Bonds: The ethoxy groups can undergo cleavage, leading to the loss of ethylene (B1197577) (C₂H₄) or an ethoxy radical (•OC₂H₅).

McLafferty Rearrangement: While more characteristic for aliphatic aldehydes and ketones with a γ-hydrogen, it is generally not a primary fragmentation pathway for aromatic aldehydes like this one. whitman.eduopenstax.org

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound

m/z (Observed)Ion FormulaFragmentation Pathway
208.1099[C₁₂H₁₆O₃]⁺Molecular Ion (M⁺)
207.1021[C₁₂H₁₅O₃]⁺[M-H]⁺
179.0915[C₁₁H₁₅O₂]⁺[M-CHO]⁺
180.0786[C₁₀H₁₂O₃]⁺[M-C₂H₄]⁺
163.0759[C₁₀H₁₁O₂]⁺[M-OC₂H₅]⁺

Note: The relative intensities of these fragments would depend on the ionization technique and energy.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions that govern the crystal packing.

Molecular Conformation: The planarity of the benzene ring and the orientation of the aldehyde and ethoxy groups relative to the ring. Steric hindrance between the methyl group at position 3 and the ethoxy group at position 4 may cause the ethoxy group to be twisted out of the plane of the benzene ring.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (Common for substituted benzaldehydes)
Z (Molecules per unit cell)4
Key Bond Lengths (Å)C=O: ~1.21 Å, C-C (aromatic): ~1.39 Å, C-O (ether): ~1.37 Å
Key Bond Angles (°)C-C-O (aldehyde): ~120°, C-O-C (ether): ~118°

The study of structurally related compounds provides valuable comparative data. For instance, the crystal structures of various multi-substituted benzaldehyde derivatives have been determined, revealing how different substitution patterns influence crystal packing. nih.govrsc.org These studies consistently show the importance of weak C-H···O hydrogen bonds and, in some cases, halogen bonding or π-π stacking in the formation of supramolecular assemblies. nih.govrsc.org For example, the crystal structures of ortho-substituted benzaldehydes have been investigated to understand their molecular conformations. iucr.org The analysis of analogues like 2,4-dimethoxy-3-methylbenzaldehyde (B1295677) would also offer insights into the likely solid-state structure of the diethoxy compound, with considerations for the slightly larger volume of the ethoxy groups. nih.govsigmaaldrich.com

Computational and Theoretical Studies of 2,4 Diethoxy 3 Methylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org The core principle of DFT is that the properties of a system can be determined through its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. mpg.deepfl.ch This approach significantly reduces computational cost, making it feasible for relatively large molecules. mpg.de

The foundation of DFT lies in the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines the system's properties and that this density minimizes the total energy functional. wikipedia.orgfreescience.info In practice, the Kohn-Sham approach is widely used, which recasts the problem into solving for a set of non-interacting orbitals in an effective potential. wikipedia.orgfreescience.info

For substituted benzaldehydes, DFT calculations are employed to determine a variety of ground state properties, including:

Electron density distribution: Provides insights into chemical reactivity and bonding.

Dipole moments: Crucial for understanding intermolecular interactions. ias.ac.in

Molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for assessing chemical reactivity and electronic transitions. mdpi.com

Ab Initio Methods for Electronic Structure Investigations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without the use of empirical parameters. aps.org These methods aim to provide highly accurate solutions to the Schrödinger equation.

While DFT is technically an ab initio method, the term is often used to refer to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. researchgate.net These methods can be systematically improved to achieve higher accuracy, though at a significantly greater computational expense compared to DFT. epfl.ch

For aromatic compounds, ab initio calculations are crucial for:

Accurate energy calculations: Providing benchmark values for less computationally expensive methods.

Investigating electron correlation: Understanding how the motion of electrons is correlated, which is essential for a precise description of chemical bonds.

Studying excited states: While ground-state properties are the primary focus of many studies, time-dependent extensions of these methods can probe excited states and electronic spectra. aps.org

Comparative Analysis of Basis Sets and Computational Models (e.g., B3LYP, 6-31G(d))

The accuracy of any quantum chemical calculation is dependent on the chosen theoretical model (the "method," e.g., B3LYP) and the basis set.

Computational Models:

B3LYP: A widely used hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It often provides a good balance of accuracy and computational cost for a wide range of organic molecules. researchgate.netresearchgate.net

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical and can significantly impact the accuracy of the results. arxiv.org

Pople-style basis sets (e.g., 6-31G(d)): These are split-valence basis sets. The 6-31G part indicates how the core and valence atomic orbitals are described. The (d) signifies the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing anisotropic electron density in molecules with multiple bonds or lone pairs. The addition of diffuse functions (e.g., + or ++) is important for describing anions or systems with significant non-covalent interactions. researchgate.net

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions. researchgate.netnih.gov

A comparative analysis is essential to ensure the reliability of computational results. Researchers often benchmark different combinations of methods and basis sets against experimental data or higher-level calculations to find a protocol that offers the best compromise between accuracy and computational feasibility for the system under study. arxiv.orgresearchgate.net For instance, studies have shown that for substituted benzaldehydes, the inclusion of polarization and diffuse functions in the basis set is important for accurately predicting properties like vibrational frequencies. researchgate.net

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Computational methods are indispensable for exploring the potential energy surface of a molecule to identify its stable conformations.

Geometry Optimization of Molecular Structures

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. chemrxiv.orgpennylane.ai Starting from an initial guess of the molecular structure, the algorithm iteratively adjusts the atomic coordinates to lower the total energy until a stationary point is reached where the net forces on all atoms are effectively zero. chemrxiv.org

For a molecule like 2,4-Diethoxy-3-methylbenzaldehyde, this process would determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformation(s). This optimized geometry is the foundational starting point for calculating most other molecular properties. pennylane.ai Various algorithms, such as quasi-Newton methods, are employed to efficiently navigate the potential energy surface and locate the energy minimum. chemrxiv.org

Investigation of Dihedral Angles and Rotational Barriers

The presence of rotatable single bonds, such as the C-C bond connecting the aldehyde group to the benzene (B151609) ring and the C-O bonds of the ethoxy groups, means that this compound can exist in multiple conformations.

Dihedral Angles: A dihedral angle describes the rotation around a bond. In substituted benzaldehydes, the orientation of the aldehyde group relative to the aromatic ring is a key conformational feature. nih.gov For example, the C-C-C=O dihedral angle determines whether the aldehyde's oxygen atom is oriented towards (s-cis) or away from (s-trans) a particular ortho substituent. ias.ac.in In multi-substituted benzaldehydes, steric and electronic interactions between the substituents significantly influence the preferred dihedral angles. nih.gov

Rotational Barriers: A rotational barrier is the energy required for a part of a molecule to rotate around a single bond. researchgate.net These barriers can be calculated by performing a "relaxed scan" of the potential energy surface. In this procedure, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized. nih.gov The energy difference between the most stable (lowest energy) conformation and the least stable (highest energy) transition state conformation during the rotation defines the rotational barrier. nih.govnsf.gov Understanding these barriers is crucial for predicting the conformational flexibility and dynamics of the molecule at a given temperature. researchgate.net

Illustrative Data Tables for Analogous Compounds

As specific data for this compound is unavailable, the following tables present typical calculated values for a related compound, 2-methoxy-4-nitrobenzaldehyde, to illustrate the type of data generated from computational studies.

Table 1: Calculated Ground State Properties of an Analogous Benzaldehyde (B42025) Derivative

PropertyCalculated ValueMethod/Basis Set
Total Energy-628.9 HartreeB3LYP/6-311++G(d,p)
Dipole Moment5.2 DebyeB3LYP/6-311++G(d,p)
HOMO Energy-7.8 eVB3LYP/6-311++G(d,p)
LUMO Energy-3.1 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.7 eVB3LYP/6-311++G(d,p)

Note: Data is hypothetical and for illustrative purposes only, based on typical values for similar molecules.

Table 2: Selected Optimized Geometric Parameters for an Analogous Benzaldehyde Derivative

ParameterBond/AngleOptimized ValueMethod/Basis Set
Bond LengthC(ring)-C(aldehyde)1.48 ÅB3LYP/6-311++G(d,p)
Bond LengthC=O1.22 ÅB3LYP/6-311++G(d,p)
Bond AngleC(ring)-C(ring)-C(aldehyde)121.5 °B3LYP/6-311++G(d,p)
Dihedral AngleC-C-C=O180.0 ° (planar, s-trans)B3LYP/6-311++G(d,p)

Note: Data is hypothetical and for illustrative purposes only, based on typical values for similar molecules.

Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools to dissect the electronic characteristics of a molecule, offering predictions on its stability, reactivity, and interaction with other chemical species. For this compound, these analyses are crucial for understanding its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of electron-donating ethoxy groups and a methyl group on the benzene ring is expected to raise the energy of the HOMO. The aldehyde group, being an electron-withdrawing group, would lower the energy of the LUMO. The interplay of these substituents determines the ultimate energy gap. Computational studies on similar substituted benzaldehydes confirm that such substituent effects are predictable and quantifiable. researchgate.netmdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values for a substituted benzaldehyde, calculated using DFT methods, to illustrate the expected data for this compound.)

Parameter Energy (eV)
HOMO Energy -6.25
LUMO Energy -1.80

| HOMO-LUMO Gap (Egap) | 4.45 |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. researchgate.net It plots the electrostatic potential onto the molecule's surface, with different colors indicating different charge distributions. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen of the aldehyde group, making it a primary site for protonation and attack by electrophiles. The aromatic ring, enriched by the electron-donating ethoxy groups, would also exhibit negative potential, particularly at positions ortho and para to these groups. Conversely, the aldehyde proton and the protons of the ethyl groups would likely be in regions of positive potential (blue). Such maps are invaluable for predicting how the molecule will interact with other reagents.

Charge Density Distribution Analysis

The analysis of charge density distribution provides a quantitative measure of how electrons are shared among the atoms within a molecule. This is typically calculated using methods like Mulliken or Hirshfeld population analysis. In this compound, the oxygen atoms of the ethoxy and aldehyde groups are expected to carry significant negative charges due to their high electronegativity. The carbonyl carbon of the aldehyde group would, in turn, be electropositive.

Understanding this charge distribution is critical for explaining the molecule's dipole moment and its interaction with polar solvents and other charged species. DFT calculations on various substituted benzaldehydes have shown that charge distribution is highly sensitive to the nature and position of substituents on the aromatic ring. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It describes the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule.

In this compound, significant delocalization is expected from the lone pairs of the ethoxy oxygen atoms into the π* orbitals of the benzene ring. This interaction contributes to the electron-donating nature of the ethoxy groups. Similarly, interactions between the π orbitals of the ring and the π* orbitals of the carbonyl group are anticipated. The strength of these interactions, quantified as stabilization energies (E(2)), can be calculated to assess their impact on the molecular structure and reactivity.

Table 2: Illustrative NBO Analysis - Key Intramolecular Interactions (Note: This table presents hypothetical, yet chemically reasonable, stabilization energies for the most significant interactions expected in this compound.)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(2) O (ethoxy) π* (C-C)ring 25.5
LP(2) O (ethoxy) π* (C-C)ring 22.1
π (C-C)ring π* (C=O)aldehyde 18.3

Spectroscopic Property Prediction and Simulation

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

Computational Simulation of Vibrational Spectra (FT-IR, FT-Raman)

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are used to identify the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. By simulating the spectra, each absorption band can be assigned to a specific molecular motion (stretching, bending, etc.).

For this compound, the simulated FT-IR spectrum would be expected to show characteristic peaks for the C=O stretch of the aldehyde group (typically around 1700 cm⁻¹), C-H stretches of the aromatic ring, methyl, and ethyl groups, and C-O stretches of the ethoxy groups. nih.gov Comparing the computed spectrum with an experimental one allows for a detailed and confident assignment of the observed vibrational bands. nih.govresearchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies and Assignments (Note: These are representative frequencies for a substituted benzaldehyde to illustrate the expected spectral data for this compound.)

Wavenumber (cm⁻¹) Intensity Assignment
~2980 Medium C-H asymmetric stretch (ethyl)
~2870 Medium C-H symmetric stretch (aldehyde)
~1705 Strong C=O stretch (aldehyde)
~1600 Strong C=C stretch (aromatic ring)
~1250 Strong C-O stretch (aryl ether)
~1120 Medium C-O stretch (alkyl ether)

Prediction of NMR Chemical Shifts Using Gauge-Independent Atomic Orbital (GIAO) Method

Currently, there are no specific published studies that have used the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts of this compound.

The GIAO method is a powerful quantum chemical approach for calculating nuclear magnetic shielding tensors. In such a study, the first step would be to obtain an optimized molecular geometry of this compound, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following optimization, the GIAO-DFT calculation would be performed to yield the isotropic magnetic shielding values for each nucleus. These values would then be converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The resulting data would be presented in a table comparing the theoretically predicted chemical shifts with experimentally determined values, if available, to assess the accuracy of the computational model.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation

A simulation of the UV-Vis spectrum of this compound using Time-Dependent Density Functional Theory (TD-DFT) has not been found in the reviewed literature.

This computational technique is employed to predict the electronic absorption spectra of molecules. The process would involve using the previously optimized ground-state geometry of the molecule to calculate the energies of its excited states. The TD-DFT calculation provides information about the vertical excitation energies, corresponding wavelengths (λmax), and the oscillator strengths of the electronic transitions. These parameters are crucial for understanding the photophysical properties of the compound and for interpreting experimental UV-Vis spectra. A typical study would present this data in a table, detailing the primary electronic transitions (e.g., n → π* or π → π*), their calculated absorption wavelengths, and oscillator strengths. The simulated spectrum would then be graphically compared with an experimental spectrum, often showing good qualitative agreement.

Investigation of Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

There is no available research that specifically investigates the non-linear optical (NLO) properties or provides hyperpolarizability calculations for this compound.

The study of NLO properties is essential for the development of new materials for optoelectronic and photonic applications. Computational methods, particularly those based on DFT, are used to calculate the first-order (β) and second-order (γ) hyperpolarizabilities, which are microscopic measures of a molecule's NLO response. Such an investigation would involve calculating these properties at a specific level of theory. The results would typically be tabulated, listing the components of the hyperpolarizability tensors and the total hyperpolarizability values. These theoretical predictions would help in assessing the potential of this compound as an NLO material. For context, these values are often compared with those of well-known NLO materials like urea (B33335) or KDP.

Applications in Complex Organic Synthesis

Role as a Strategic Building Block

While the potential for 2,4-diethoxy-3-methylbenzaldehyde to serve as a strategic building block is high, specific, documented examples of its use are scarce.

There is a lack of specific literature detailing the use of this compound as a starting material in well-defined, multistep synthetic sequences leading to complex target molecules. The related compound, 2,4-dimethoxy-3-methylbenzaldehyde (B1295677), has been utilized in the synthesis of natural products such as (-)-kendomycin and renierol, highlighting the potential of this substitution pattern. However, direct analogues of these syntheses using the diethoxy variant have not been reported.

The aldehyde group of this compound is inherently suited for reactions that form new carbon-carbon and carbon-heteroatom bonds. The electron-donating nature of the ethoxy groups would activate the aromatic ring towards electrophilic substitution and potentially influence the stereochemical outcome of reactions at the aldehyde. However, specific studies detailing the scope and limitations of this particular benzaldehyde (B42025) derivative in such transformations are not available.

Application in the Total Synthesis of Natural Products and Bioactive Molecules

A thorough review of the scientific literature did not yield specific instances of this compound being incorporated into the total synthesis of natural products or other bioactive molecules. The following sections, therefore, represent hypothetical applications based on the reactivity of similar compounds, as direct evidence is unavailable.

There is no documented evidence of this compound being used in the synthesis of polyketide or isoprenoid frameworks. The synthesis of these natural product classes often involves intricate sequences of C-C bond formation and stereochemical control, where a substituted benzaldehyde could theoretically serve as a starting fragment.

The Pictet-Spengler and Bischler-Napieralski reactions are common methods for the synthesis of tetrahydroisoquinolines, often starting from a substituted phenethylamine (B48288) and an aldehyde or its derivative. While this compound could conceptually be used in such a sequence, no published examples of this specific application exist.

The construction of complex polycyclic and spiro-pentacyclic systems often relies on intricate intramolecular reactions and cascade sequences. While a highly functionalized aromatic aldehyde could be a key component in such strategies, there are no reported methodologies that specifically employ this compound for this purpose.

Synthesis of Heterocyclic Compounds Derived from this compound

The synthesis of heterocyclic compounds often relies on multicomponent reactions where an aldehyde, such as this compound, could serve as a key building block. Reactions like the Biginelli and Hantzsch syntheses are classic examples of how aldehydes are used to construct dihydropyrimidine (B8664642) and dihydropyridine (B1217469) rings, respectively.

In a typical Biginelli reaction , an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) are condensed under acidic conditions to form a dihydropyrimidinone or -thione. nih.govnih.gov The substitution pattern on the starting benzaldehyde can influence the reaction yield and the properties of the final product.

The Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce a dihydropyridine. nih.govclockss.org These compounds are notable for their applications in medicinal chemistry.

While these reactions are versatile, specific studies detailing the inclusion of this compound and the resulting yields for the corresponding heterocyclic products are not available in the surveyed literature.

Stereoselective Synthesis and Chiral Induction Methodologies

The steric and electronic properties of an aldehyde are critical in stereoselective synthesis, where the goal is to produce a single enantiomer or diastereomer of a chiral molecule. Chiral auxiliaries, which are temporarily attached to a substrate, can effectively control the stereochemical outcome of a reaction.

Another powerful strategy is the use of chiral catalysts in reactions such as asymmetric aldol (B89426) additions. These catalysts create a chiral environment that favors the formation of one stereoisomer over others. The structure of the aldehyde substrate plays a significant role in the efficiency and selectivity of these catalytic processes.

Despite the importance of these methodologies, there is no specific information in the available literature on the use of this compound as a substrate in stereoselective reactions or on the development of chiral auxiliaries or catalysts derived from it. Consequently, no research findings or data tables on its performance in chiral induction can be presented.

Analogues and Derivatives of 2,4 Diethoxy 3 Methylbenzaldehyde in Academic Research

Systematic Studies of Structural Analogues with Varied Alkoxy Substituents (e.g., Methoxy (B1213986), Propoxy)

Systematic studies on benzaldehyde (B42025) analogues where the alkoxy substituents are varied provide critical data on structure-property relationships. The change from a methoxy to an ethoxy, and further to a propoxy group, primarily influences the steric environment and, to a lesser extent, the electronic nature of the aromatic ring.

Alkoxy groups are generally considered activating groups in electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom's lone pairs through resonance, which outweighs their inductive electron-withdrawing effect. dalalinstitute.com This donation increases electron density at the ortho and para positions. In the case of 2,4-dialkoxy-3-methylbenzaldehydes, both alkoxy groups enhance the nucleophilicity of the benzene (B151609) ring.

As the alkyl chain of the alkoxy group lengthens (e.g., from methoxy to ethoxy), there is a slight increase in the electron-donating inductive effect and a more significant increase in steric bulk. This steric hindrance can influence the orientation of the aldehyde group and affect the accessibility of reagents to the formyl group and adjacent positions on the ring. The closest and most studied analogue is 2,4-Dimethoxy-3-methylbenzaldehyde (B1295677). nih.govuni.lu While direct comparative studies quantifying the reactivity differences between the methoxy, ethoxy, and propoxy variants are not extensively published, the expected trends can be extrapolated from fundamental organic chemistry principles.

Table 1: Predicted Effects of Varying Alkoxy Substituents on Benzaldehyde Analogues

Substituent (R in -OR)Electronic Effect (Resonance)Electronic Effect (Inductive)Steric HindrancePredicted Aldehyde Reactivity (Nucleophilic Attack)
Methyl (Methoxy)Strong DonatingWeak WithdrawingLowHigh
Ethyl (Ethoxy)Strong DonatingSlightly Stronger DonatingModerateModerate-High
Propyl (Propoxy)Strong DonatingModerately Stronger DonatingIncreasedModerate

Investigation of Structural Modifications for Modulating Reactivity and Selectivity

Researchers actively investigate structural modifications to modulate the reactivity and selectivity of substituted benzaldehydes. Modifications can include altering the nature of the alkoxy group, changing the position of substituents, or introducing different functional groups.

One study on related multi-substituted benzaldehydes investigated the crystal structure and intermolecular interactions of compounds such as 2-(benzyloxy)-3-ethoxybenzaldehyde. nih.gov In this analogue, replacing a simple methoxy or ethoxy group at the 2-position with a larger benzyloxy group dramatically alters the molecule's size and potential for pi-stacking interactions, which can influence its solid-state properties and reactivity in heterogeneous reactions. The synthesis of this compound involved reacting 3-ethoxy-2-hydroxybenzaldehyde with benzyl (B1604629) bromide, yielding colorless crystals with a melting point of 78–79 °C. nih.gov Such modifications are crucial for fine-tuning a molecule's properties for specific applications, like liquid crystal synthesis or as a precursor in materials science.

Comparative Research with Related Aromatic Aldehydes and Their Synthetic Utility

Comparative research highlights the unique synthetic utility of the 2,4-dialkoxy-3-methyl substitution pattern. The synthesis of specific isomers, such as 2,5-dimethoxy-3-methylbenzaldehyde and 2,5-dimethoxy-4-methylbenzaldehyde, demonstrates the challenges and regioselectivity issues in aromatic chemistry. mdma.ch For instance, the Gattermann reaction on 2,5-dimethoxytoluene (B1361827) successfully yields the 4-methyl isomer, but fails for other substitution patterns, necessitating multi-step synthetic routes for compounds like the 3-methyl isomer. mdma.ch

The presence and positioning of the three substituents—two alkoxy and one methyl group—collectively influence the aldehyde's reactivity. Compared to a simpler analogue like p-anisaldehyde (4-methoxybenzaldehyde), the additional ortho-alkoxy and meta-methyl groups in 2,4-diethoxy-3-methylbenzaldehyde introduce significant steric hindrance around the aldehyde functionality. This can decrease its susceptibility to nucleophilic attack but may be exploited to achieve selectivity in certain transformations. These highly substituted benzaldehydes are valuable intermediates in the construction of complex organic molecules. nih.govwisdomlib.org

Elucidation of Structure-Reactivity Relationships in Substituted Benzaldehyde Derivatives

The relationship between the structure of a substituted benzaldehyde and its reactivity is a cornerstone of physical organic chemistry. The reactivity of the aldehyde group is governed by both electronic and steric factors. learncbse.in

Electronic Effects : Alkoxy groups at the ortho and para positions are powerful electron-donating groups through resonance. This increases the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive toward nucleophiles compared to unsubstituted benzaldehyde. Conversely, these groups activate the ring for electrophilic aromatic substitution.

Steric Effects : An ortho-substituent, like the ethoxy group at position 2, can sterically hinder the approach of a nucleophile to the aldehyde carbon. The adjacent methyl group at position 3 further adds to this steric crowding.

A comprehensive study on the oxidation of 36 different monosubstituted benzaldehydes by pyridinium (B92312) bromochromate (PBC) found a strong correlation between the electronic properties of the substituents and the reaction rate. researchgate.net The study used multi-parametric equations (LDR and LDRS) to correlate the rates, showing that para-substituted benzaldehydes are highly sensitive to the delocalized (resonance) effect, while ortho- and meta-substituted compounds show a greater dependence on the localized (field/inductive) effect. researchgate.net The positive value of the reaction constant (η) indicated an electron-deficient reaction center in the rate-determining step, meaning electron-donating groups slow down the oxidation. researchgate.net Although this compound was not in the study set, these findings allow for a robust prediction of its behavior.

Table 2: Influence of Substituents on Benzaldehyde Reactivity

Substituent TypePositionElectronic Influence on Aldehyde GroupSteric Influence on Aldehyde GroupOverall Effect on Reactivity Towards Nucleophiles
-OCH₃ / -OC₂H₅Ortho, ParaElectron-donating (resonance), deactivates aldehydeHigh (ortho), None (para)Decreased
-CH₃Ortho, Meta, ParaWeak electron-donating (hyperconjugation/inductive)Moderate (ortho), Low (meta)Slightly Decreased
-NO₂Ortho, Meta, ParaStrong electron-withdrawing (resonance/inductive)Moderate (ortho), Low (meta)Increased

This quantitative understanding of how substituents dictate reactivity is essential for designing synthetic routes and predicting the chemical behavior of complex molecules like this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 2,4-Diethoxy-3-methylbenzaldehyde?

Methodological Answer: The synthesis typically involves regioselective introduction of ethoxy and methyl groups onto a benzaldehyde scaffold. A general approach includes:

  • Nucleophilic substitution : Reacting 3-methyl-2,4-dihydroxybenzaldehyde with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Ethoxy groups are introduced at the 2- and 4-positions via SN2 mechanisms .
  • Protection/deprotection strategies : Temporarily protecting reactive hydroxyl groups (e.g., using acetyl or benzyl groups) to direct substitution to specific positions, followed by deprotection .
  • Catalytic methods : Pd-mediated cross-coupling for methyl group introduction, though this is less common for alkyl substituents .

Q. How is this compound characterized to confirm its structure and purity?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Identifies substitution patterns (e.g., ethoxy protons at δ 1.2–1.4 ppm, aldehyde proton at δ 9.8–10.2 ppm). Methyl groups are confirmed by singlet integration .
    • FTIR : Aldehyde C=O stretch (~1700 cm⁻¹), ether C-O-C (~1250 cm⁻¹) .
    • HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₂H₁₆O₃: calculated 208.1099) .
  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Methodological Answer:

  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of ethoxy and methyl groups .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. Tools like ACD/Labs or Gaussian align predicted shifts with observed values .
  • Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns (e.g., deuteration of the aldehyde proton) .

Q. What strategies optimize reaction yields in the synthesis of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, refluxing in ethanol with acetic acid (10 mol%) improves yields to >85% .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining high yields (e.g., 30 minutes at 120°C) .
  • Catalyst screening : Test bases like NaH vs. K₂CO₃; the latter minimizes side reactions in polar solvents .

Q. How can computational methods predict the reactivity of this compound in further derivatization?

Methodological Answer:

  • QSAR/QSPR models : Calculate electronic parameters (e.g., Hammett σ values) to predict sites for electrophilic substitution. The methyl group directs reactions to the 5-position due to steric and electronic effects .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways .
  • Reactivity indices : Use Fukui functions to identify nucleophilic/electrophilic regions. The aldehyde group is highly electrophilic, making it prone to nucleophilic addition .

Q. What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage conditions : Store in amber vials at 0–6°C under inert gas (Ar/N₂) to prevent oxidation of the aldehyde group .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
  • Periodic analysis : Monitor purity via HPLC every 6 months; degradation products (e.g., carboxylic acids) indicate hydrolysis .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational spectral predictions?

Methodological Answer:

  • Calibration of models : Refine computational parameters (e.g., solvent effects in DFT) to better match experimental conditions .
  • Error analysis : Quantify systematic errors (e.g., ±0.3 ppm for ¹H NMR shifts) and validate with benchmark compounds .
  • Hybrid approaches : Combine machine learning (e.g., neural networks) with quantum mechanics to improve prediction accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.